molecular formula C6H4F4N2 B13431603 6-Fluoro-5-(trifluoromethyl)pyridin-2-amine

6-Fluoro-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B13431603
M. Wt: 180.10 g/mol
InChI Key: RDGZZMRLRXSFJG-UHFFFAOYSA-N
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Description

6-Fluoro-5-(trifluoromethyl)pyridin-2-amine is a fluorinated pyridine derivative with the molecular formula C6H4F4N2. This compound is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical and physical properties. It is commonly used in various scientific research fields due to its distinctive reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of the corresponding pyridine with fluorine gas (F2) in the presence of a strong acid . Another approach includes the use of trichloromethyl-pyridine, where chlorine atoms are exchanged with fluorine atoms .

Industrial Production Methods: Industrial production of this compound often relies on scalable and efficient synthetic routes. The use of N-fluoropyridinium salts as precursors is one such method, providing good yields and high purity . The choice of method depends on the desired scale and specific application requirements.

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-5-(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with mCPBA yields pyridine N-oxides, while reduction with NaBH4 produces amine derivatives .

Scientific Research Applications

6-Fluoro-5-(trifluoromethyl)pyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-5-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to target proteins and enzymes. This compound can inhibit enzyme activity by forming strong hydrogen bonds and electrostatic interactions with the active sites of the enzymes .

Comparison with Similar Compounds

Uniqueness: 6-Fluoro-5-(trifluoromethyl)pyridin-2-amine is unique due to the combined presence of both fluorine and trifluoromethyl groups, which significantly enhance its chemical stability and reactivity. This makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C6H4F4N2

Molecular Weight

180.10 g/mol

IUPAC Name

6-fluoro-5-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C6H4F4N2/c7-5-3(6(8,9)10)1-2-4(11)12-5/h1-2H,(H2,11,12)

InChI Key

RDGZZMRLRXSFJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1C(F)(F)F)F)N

Origin of Product

United States

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